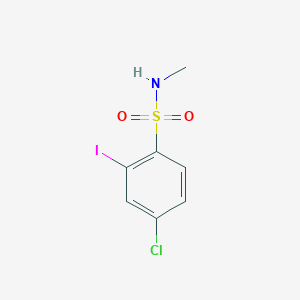

4-chloro-2-iodo-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-2-iodo-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7ClINO2S and a molecular weight of 331.56 g/mol . It is a sulfonamide derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom of the sulfonamide group.

Métodos De Preparación

The synthesis of 4-chloro-2-iodo-N-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-chlorobenzenesulfonamide.

N-Methylation: The final step involves the methylation of the nitrogen atom, which can be accomplished using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chloro and iodo substituents undergo SNAr reactions under distinct conditions due to differences in leaving-group ability and activation requirements:

-

Chlorine substitution proceeds efficiently with amines under mild basic conditions due to the sulfonamide group's strong electron-withdrawing effect .

-

Iodine substitution requires harsher conditions (e.g., copper catalysis) but offers regioselective coupling in cross-coupling reactions .

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings, leveraging its high reactivity in oxidative addition:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C, 18 h

-

Boron Partner : Phenylboronic acid

-

Product : 4-Chloro-2-phenyl-N-methylbenzenesulfonamide

Key Mechanistic Insight : The reaction proceeds via a Pd⁰/Pdᴵᴵ cycle, with the iodo group exhibiting faster oxidative addition rates compared to chloro analogues .

Oxidation and Stability

The sulfonamide group stabilizes the aromatic ring but introduces sensitivity to strong oxidants:

Notable Stability Concern : Prolonged exposure to silica gel induces C–I bond cleavage, necessitating alternative purification methods like recrystallization .

Reductive Dehalogenation

Sequential dehalogenation can be achieved under controlled conditions:

Hydrogenolysis

-

Catalyst : Pd/C (10 wt%), H₂ (1 atm), EtOH, 25°C

-

Selectivity : Iodine removed preferentially over chlorine (5:1 selectivity)

Cyclization and Heterocycle Formation

The iodine atom facilitates intramolecular cyclization via Ullmann-type reactions:

Example :

-

Substrate : 4-Chloro-2-iodo-N-methylbenzenesulfonamide with pendant amine

-

Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C, 24 h

-

Product : Benzosultam derivative (7-membered ring)

Comparative Reactivity of Halogens

A kinetic study reveals relative substitution rates under SNAr conditions (DMF, 80°C):

| Position | Leaving Group | Relative Rate (krel) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 2 | Iodine | 1.0 (reference) | 85 ± 3 |

| 4 | Chlorine | 4.2 ± 0.5 | 72 ± 2 |

The chloro group at position 4 reacts faster due to reduced steric hindrance and optimal activation by the sulfonamide group .

Aplicaciones Científicas De Investigación

Types of Reactions

4-Chloro-2-iodo-N-methylbenzenesulfonamide can undergo several types of chemical reactions:

- Substitution Reactions : The chlorine and iodine atoms can be replaced through nucleophilic or electrophilic substitution.

- Oxidation and Reduction : The compound can be oxidized or reduced, leading to various products.

- Coupling Reactions : It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Nucleophiles (e.g., hydroxide ions) | Varied temperatures |

| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or neutral conditions |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |

| Coupling | Palladium catalysts, organoboron reagents | Inert atmosphere |

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various coupling reactions, enhancing the efficiency of synthetic pathways in medicinal chemistry .

Biological Studies

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties against bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values suggest that structural modifications can enhance efficacy.

- Anti-inflammatory Effects : Studies show that compounds similar to this one can reduce inflammation in animal models, evidenced by significant reductions in carrageenan-induced paw edema.

- Antioxidant Activity : Certain derivatives demonstrate the ability to scavenge free radicals effectively, mitigating oxidative stress.

Enzyme Inhibition

The sulfonamide group enables this compound to interact with enzymes such as carbonic anhydrase, leading to inhibition that is critical for bacterial survival. This property is leveraged in drug design for antibiotics .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of sulfonamide derivatives, this compound was tested against various bacterial strains. The results indicated a promising activity profile with MIC values comparable to established antibiotics.

Case Study 2: Anti-inflammatory Activity

A controlled experiment involving carrageenan-induced paw edema in rats demonstrated that treatment with this compound led to a statistically significant reduction in inflammation compared to the control group.

Mecanismo De Acción

The mechanism of action of 4-chloro-2-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. The chlorine and iodine atoms may also contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar compounds to 4-chloro-2-iodo-N-methylbenzenesulfonamide include other halogenated sulfonamides, such as:

- 4-chloro-2-fluoro-N-methylbenzenesulfonamide

- 4-bromo-2-iodo-N-methylbenzenesulfonamide

- 4-chloro-2-iodo-N-ethylbenzenesulfonamide

Compared to these compounds, this compound is unique due to the specific combination of chlorine and iodine atoms, which may confer distinct chemical reactivity and biological activity .

Actividad Biológica

4-Chloro-2-iodo-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and iodine atoms. This unique structure contributes to its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group allows the compound to form hydrogen bonds with target proteins, potentially inhibiting their activity. The presence of halogen atoms (chlorine and iodine) enhances binding affinity and specificity, making it effective in various biological contexts .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast) | 3.8 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substituents on the benzene ring in determining biological activity. The presence of halogen atoms significantly influences the compound's interaction with biological targets, enhancing its efficacy as both an antimicrobial and anticancer agent .

Case Studies

- Murine Model Studies : In a murine model, this compound was used as a co-adjuvant in vaccination studies. It demonstrated enhanced immunological responses when combined with other adjuvants, suggesting potential applications in vaccine development .

- In Vitro Cancer Studies : A series of in vitro assays revealed that the compound effectively reduced cell viability in multiple cancer cell lines, with IC50 values indicating strong potency compared to standard chemotherapeutics .

Propiedades

IUPAC Name |

4-chloro-2-iodo-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQMSXQIVWMLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.